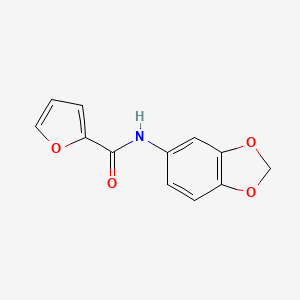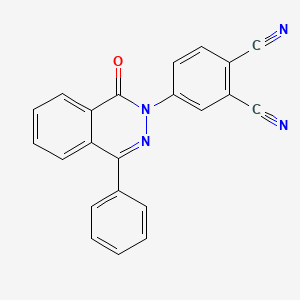
4-(3,4-二氢-1(2H)-喹啉磺酰基)-2-噻吩甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxamide" is a complex organic compound. Although no specific studies were found on this exact compound, research on similar compounds provides insights into its potential characteristics and applications.
Synthesis Analysis
Compounds similar to "4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxamide" are synthesized using various methods. For example, Aleksandrov et al. (2020) described the synthesis of a related compound, N-(quinolin-5-yl)thiophene-2-carboxamide, through the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, followed by treatment with diphosphorus pentasulfide and oxidation to obtain the final product (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Molecular Structure Analysis
Structural analysis of related compounds involves using techniques like X-ray crystallography and NMR. For example, Shishkina et al. (2018) studied the polymorphic modifications of a similar compound, providing insights into its crystal packing and molecular interactions (Shishkina et al., 2018).
Chemical Reactions and Properties
These compounds undergo various chemical reactions like nitration, sulfonation, bromination, formylation, and acylation. Aleksandrov et al. (2020) explored these reactions, particularly focusing on the electrophilic substitution reactions leading to derivatives substituted at the thiophene ring (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Physical Properties Analysis
The physical properties of such compounds, like melting points, solubility, and crystalline structure, are essential for their characterization. Shishkina et al. (2018) detailed the polymorphic modifications and organization levels in a similar compound, indicating its physical properties (Shishkina et al., 2018).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional group behavior are critical. Fathalla et al. (2000) investigated the regioselectivity of electrophilic attack on a related compound, demonstrating its chemical behavior and reactivity (Fathalla, Čajan, & Pazdera, 2000).
科学研究应用
缓蚀
包括4-(3,4-二氢-1(2H)-喹啉磺酰基)-2-噻吩甲酰胺在内的喹啉衍生物因其有效的防腐性能而受到认可。已证明这些化合物可通过配位键与表面金属原子形成高度稳定的螯合络合物。这一特性使它们在保护金属免受腐蚀方面特别有用,突出了它们在需要耐腐蚀材料的行业中的应用 (Verma, Quraishi, & Ebenso, 2020)。
抗癌应用
对喹啉衍生物的研究还扩展到它们在癌症治疗中的潜在用途。马福沙米是一种环磷酰胺类似物,通过其作用机制与喹啉相关,在各种类型的癌症的临床前研究和临床试验中显示出前景。这些研究确定了有效的剂量和给药途径,证明了喹啉衍生物的抗癌潜力 (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012)。
药物合成
喹啉及其衍生物的化学和合成在药物研究中具有重要意义。这些化合物作为各种生物活性分子的合成中的关键中间体,表现出广泛的药理活性。喹啉衍生物在药物合成中的多功能性突出了它们在新治疗剂开发中的重要性 (Irfan et al., 2021)。
生物活性和药物化学
喹啉衍生物表现出广泛的生物活性,使其成为药物化学中备受关注的课题。它们的作用范围从作为抗癌和抗菌剂到参与抗炎和神经药理作用。生物活性的这种多样性使喹啉衍生物在寻找新药和治疗方法方面具有价值 (Carta, Scozzafava, & Supuran, 2012)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c15-14(17)13-8-11(9-20-13)21(18,19)16-7-3-5-10-4-1-2-6-12(10)16/h1-2,4,6,8-9H,3,5,7H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYLIZHVWLUIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CSC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)
![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5504033.png)

![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5504059.png)


![1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5504085.png)
![2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)phthalazin-1(2H)-one](/img/structure/B5504095.png)
![2-[(3-methoxyphenyl)amino]-N-phenylnicotinamide](/img/structure/B5504099.png)
![8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5504101.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine oxalate](/img/structure/B5504118.png)